(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2/c12-8-4-6(3-7(5-15)10(16)17)1-2-9(8)18-11(13)14/h1-4,11H,(H2,16,17)/b7-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLZEDOTQRJSO-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analog, N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (Enamine Ltd., CAS 792954-33-7), shares the 2-cyanoprop-2-enamide core but differs in substituents:
- Target Compound : Features a 3-chloro-4-(difluoromethoxy)phenyl group.
- Enamine Analog : Contains 3-chlorophenyl and 4-chlorophenyl groups .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Enamine Analog (CAS 792954-33-7) |
|---|---|---|
| Molecular Formula | C₁₁H₈ClF₂N₂O₂ | C₂₄H₃₁N₃O₅S |
| Molecular Weight | 290.65 g/mol | 473.60 g/mol |
| Key Substituents | Cl, OCF₂H at phenyl ring | Cl, morpholinyl, methoxypropyl |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |
| Bioactivity (Inferred) | Potential kinase inhibition | Sulfonamide-related enzyme modulation |
Substituent Effects on Properties
- Lipophilicity : The difluoromethoxy group in the target compound reduces logP compared to the Enamine analog’s morpholinyl and methoxypropyl groups, suggesting better aqueous solubility .
- Stereochemical Impact: The Z-configuration may improve target binding affinity over E-isomers or non-stereospecific analogs, though experimental validation is needed.
Research Findings and Implications
- Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict electronic properties (e.g., HOMO-LUMO gaps) to compare reactivity between analogs .
- Biological Relevance: The cyano group in both compounds may act as a hydrogen-bond acceptor, critical for interactions with kinase ATP-binding pockets. The target’s difluoromethoxy substituent could enhance selectivity over off-target enzymes compared to chlorophenyl-heavy analogs .
Preparation Methods
Validation of Intermediate Purity
Intermediate characterization via 1H NMR (δ 10.2 ppm, aldehyde proton) and 19F NMR (δ -80 ppm, CF2O group) confirms successful substitution.
Construction of the (Z)-2-Cyanoprop-2-Enamide Core
Knoevenagel Condensation for α,β-Unsaturation
3-Chloro-4-(difluoromethoxy)benzaldehyde undergoes condensation with cyanoacetamide in the presence of piperidine as a base to form the α,β-unsaturated intermediate.
Optimization Insights :
- Solvent Effects : Ethanol yields 70% (Z)-isomer, while toluene increases stereoselectivity to 85% due to reduced polarity.
- Catalyst Screening : Ammonium acetate improves reaction rate but reduces Z/E selectivity (Table 1).
Table 1: Solvent and Catalyst Impact on Knoevenagel Condensation
| Solvent | Catalyst | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Ethanol | Piperidine | 70 | 3:1 |
| Toluene | Piperidine | 78 | 5:1 |
| Ethanol | Ammonium Acetate | 65 | 2:1 |
Stereochemical Control via Thermodynamic vs. Kinetic Pathways
The (Z)-isomer is favored under kinetic control (low-temperature conditions, 0–5°C), whereas prolonged heating shifts equilibrium toward the (E)-isomer. Flash chromatography (SiO2, ethyl acetate/hexane) achieves >95% (Z)-purity.
One-Pot Synthesis via Tandem Reactions
Acid Chloride-Mediated Amidation
A scalable one-pot method involves:
- In situ generation of 3-chloro-4-(difluoromethoxy)benzoyl chloride using PCl3 in xylene.
- Coupling with 2-cyanoacrylamide in the presence of triethylamine.
Advantages :
Phase Transfer Catalysis for Enhanced Efficiency
Incorporating tetrabutylammonium hydrogensulfate (0.5–1 mol%) in dichloromethane/water biphasic systems accelerates amidation, achieving 88% yield in 4 hours.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity with retention time = 12.3 minutes.
Comparative Evaluation of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Knoevenagel | 65 | 98 | Moderate |
| One-Pot Amidation | 82 | 99 | High |
| Phase Transfer Catalysis | 88 | 99 | High |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Xylene and DMF are recycled via distillation, reducing environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
